2-Amino-4-hydroxy-3-methoxybenzaldehyde

ALDH3A1 Enzyme Inhibition Medicinal Chemistry

2-Amino-4-hydroxy-3-methoxybenzaldehyde (CAS 89984-23-6), also referred to as 2-aminovanillin or NSC 95799, is a multifunctional aromatic aldehyde with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol. It is characterized by the presence of amino, hydroxyl, methoxy, and aldehyde groups on a single benzene ring, making it a versatile intermediate for pharmaceutical and fine chemical synthesis.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 89984-23-6
Cat. No. B3058544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-hydroxy-3-methoxybenzaldehyde
CAS89984-23-6
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1N)C=O)O
InChIInChI=1S/C8H9NO3/c1-12-8-6(11)3-2-5(4-10)7(8)9/h2-4,11H,9H2,1H3
InChIKeyPNKIOGYYVJRTML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.60 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-hydroxy-3-methoxybenzaldehyde (CAS 89984-23-6) – Key Chemical and Procurement Profile


2-Amino-4-hydroxy-3-methoxybenzaldehyde (CAS 89984-23-6), also referred to as 2-aminovanillin or NSC 95799, is a multifunctional aromatic aldehyde with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol [1]. It is characterized by the presence of amino, hydroxyl, methoxy, and aldehyde groups on a single benzene ring, making it a versatile intermediate for pharmaceutical and fine chemical synthesis [2]. This compound is a key building block for constructing heterocyclic systems and serves as a precursor in medicinal chemistry [3].

Why 2-Amino-4-hydroxy-3-methoxybenzaldehyde (CAS 89984-23-6) Cannot Be Replaced by Generic Analogs


While structurally related benzaldehydes such as vanillin (4-hydroxy-3-methoxybenzaldehyde) or 2-amino-3-methoxybenzaldehyde are commercially available, they lack the precise orthogonal arrangement of functional groups present in 2-amino-4-hydroxy-3-methoxybenzaldehyde. The concurrent presence of a 2-amino group and a 4-hydroxyl group on the same ring enables distinct chemical reactivities, including the formation of unique Schiff base complexes and heterocyclic frameworks that analogs cannot replicate [1]. Furthermore, the specific substitution pattern directly impacts biological recognition; for instance, the compound exhibits measurable inhibition of human ALDH3A1 (IC₅₀ = 2.10 µM), a target engagement profile that differs from its non-amino or differently substituted counterparts [2]. Substituting this compound with a generic alternative would fundamentally alter synthetic pathways and biological outcomes.

Quantitative Differentiation Evidence for 2-Amino-4-hydroxy-3-methoxybenzaldehyde


In Vitro ALDH3A1 Inhibition Potency

2-Amino-4-hydroxy-3-methoxybenzaldehyde inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC₅₀ of 2.10 µM [1]. While direct comparator data for vanillin or 2-amino-3-methoxybenzaldehyde under identical conditions are not available in the primary literature, this inhibition profile is distinct from the broader class of substituted benzaldehydes, where many derivatives serve as substrates rather than inhibitors of aldehyde oxidase [2]. This establishes a functional differentiation relevant for projects targeting ALDH isozymes.

ALDH3A1 Enzyme Inhibition Medicinal Chemistry

Synthesis Yield and Process Reproducibility

The synthesis of 2-amino-4-hydroxy-3-methoxybenzaldehyde from vanillin proceeds via a four-step route with an optimized reduction step yield of 88.08% and an overall total yield of 56.04% [1]. In contrast, alternative synthetic routes to analogous 2-amino-3-methoxybenzaldehyde often report lower overall yields (e.g., 64% yield for a specific reduction step in related syntheses ), indicating that the target compound's synthetic process has been more rigorously optimized for reproducibility and efficiency.

Chemical Synthesis Process Development Scalability

Differentiation from Vanillin in Enzyme Substrate Behavior

Studies on substituted benzaldehydes reveal that compounds with a 3-methoxy group exhibit relatively high Vmax values with aldehyde oxidase, whereas the presence of a 3-hydroxy group results in minimal Vmax or no reaction [1]. 2-Amino-4-hydroxy-3-methoxybenzaldehyde, bearing a 3-methoxy group and lacking a 3-hydroxy substituent, is therefore predicted to be a better substrate for aldehyde oxidase compared to vanillin (4-hydroxy-3-methoxybenzaldehyde) or 3-methoxysalicylaldehyde, which have different substitution patterns that may alter their metabolic fate.

Aldehyde Oxidase Xanthine Oxidase Drug Metabolism

High-Value Application Scenarios for 2-Amino-4-hydroxy-3-methoxybenzaldehyde


Precursor for Serotonin and Dopamine Analogs in Neuroscience

2-Amino-4-hydroxy-3-methoxybenzaldehyde serves as a key precursor for the synthesis of serotonin and dopamine analogs . Its unique substitution pattern enables the construction of neuroactive compounds that require precise functional group placement, which is not achievable with simpler benzaldehyde derivatives like vanillin.

ALDH3A1 Inhibitor Development

Given its measurable inhibition of human ALDH3A1 (IC₅₀ = 2.10 µM), this compound is a suitable starting point for developing selective ALDH3A1 inhibitors [1]. ALDH3A1 is implicated in cancer stem cell resistance and corneal crystallin protection, making this compound valuable for oncology and ophthalmology research programs.

Heterocyclic Synthesis via Schiff Base Formation

The simultaneous presence of an amino and aldehyde group allows for facile formation of Schiff bases and subsequent heterocyclic frameworks [2]. This compound is particularly useful in synthesizing quinazolines, benzimidazoles, and other nitrogen-containing heterocycles that are privileged scaffolds in medicinal chemistry.

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